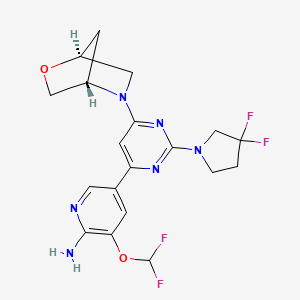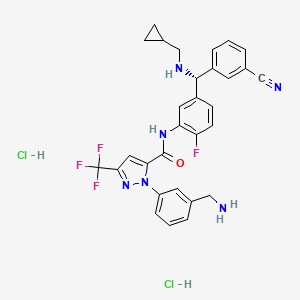
Berotralstat Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berotralstat hydrochloride, marketed under the brand name Orladeyo, is a medication used to prevent attacks of hereditary angioedema in individuals aged twelve years and older . It is a selective inhibitor of plasma kallikrein, an enzyme involved in the production of bradykinin, which is responsible for the swelling and pain associated with hereditary angioedema attacks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of berotralstat hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and the coupling of the aminomethylphenyl and cyanophenyl groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Berotralstat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Berotralstat hydrochloride has several scientific research applications, including:
Mechanism of Action
Berotralstat hydrochloride exerts its effects by selectively inhibiting plasma kallikrein, an enzyme that plays a crucial role in the kallikrein-kinin system . By inhibiting plasma kallikrein, this compound reduces the production of bradykinin, a peptide that causes swelling and pain during hereditary angioedema attacks . This inhibition helps prevent the occurrence of these attacks and improves the quality of life for patients .
Comparison with Similar Compounds
Similar Compounds
Icatibant: Another medication used to treat hereditary angioedema by blocking the bradykinin B2 receptor.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein, similar to berotralstat hydrochloride.
Uniqueness
This compound is unique in its oral administration route, providing a convenient option for patients compared to injectable treatments like icatibant and lanadelumab . Additionally, its selective inhibition of plasma kallikrein makes it a targeted therapy with a specific mechanism of action .
Properties
CAS No. |
1809010-52-3 |
|---|---|
Molecular Formula |
C30H28Cl2F4N6O |
Molecular Weight |
635.5 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H26F4N6O.2ClH/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36;;/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41);2*1H/t28-;;/m1../s1 |
InChI Key |
XFZLBLTUANGZBD-QDSLRZTOSA-N |
Isomeric SMILES |
C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N.Cl.Cl |
Canonical SMILES |
C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823694.png)
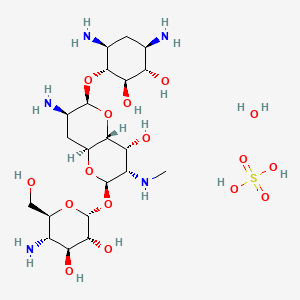
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10823697.png)

![[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate](/img/structure/B10823712.png)

![N-cyclobutyl-2-[3-(2-piperidin-1-ylethylsulfamoylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B10823721.png)
![1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione](/img/structure/B10823730.png)
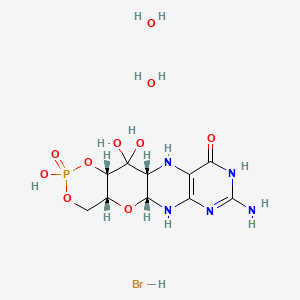
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-3-yl)ethyl]-4-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}-1H-pyrrole-2-carboxamide](/img/structure/B10823750.png)
![diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate](/img/structure/B10823757.png)
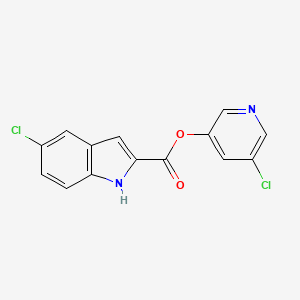
![(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)
